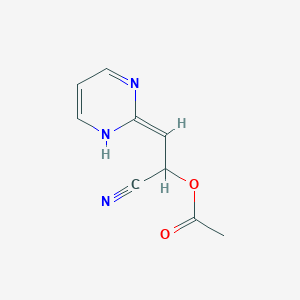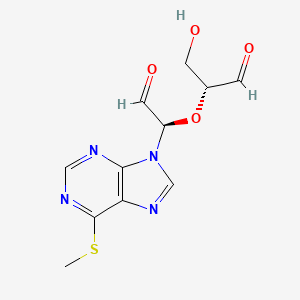
Methylthioinosine dicarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Hydroxy-2-(®-1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal is a complex organic compound featuring a purine base with a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxy-2-(®-1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal typically involves multiple steps, starting from readily available precursors. One common approach is to use a purine derivative as the starting material, which undergoes a series of reactions including alkylation, oxidation, and hydrolysis to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-Hydroxy-2-(®-1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its purine base is similar to nucleotides found in DNA and RNA, making it useful in genetic and biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In industrial applications, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of ®-3-Hydroxy-2-(®-1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal involves its interaction with specific molecular targets. The purine base can bind to enzymes or receptors, influencing their activity. The methylthio group may also play a role in modulating the compound’s biological effects by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methylthio)propanal: A simpler compound with a similar methylthio group but lacking the purine base.
2-Oxoethoxy derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
What sets ®-3-Hydroxy-2-(®-1-(6-(methylthio)-9H-purin-9-yl)-2-oxoethoxy)propanal apart is its combination of a purine base with a methylthio group and a hydroxypropanal moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
31654-43-0 |
|---|---|
Fórmula molecular |
C11H12N4O4S |
Peso molecular |
296.30 g/mol |
Nombre IUPAC |
(2R)-3-hydroxy-2-[(1R)-1-(6-methylsulfanylpurin-9-yl)-2-oxoethoxy]propanal |
InChI |
InChI=1S/C11H12N4O4S/c1-20-11-9-10(12-5-13-11)15(6-14-9)8(4-18)19-7(2-16)3-17/h2,4-8,17H,3H2,1H3/t7-,8+/m0/s1 |
Clave InChI |
DPDHTGXPUMRLBA-JGVFFNPUSA-N |
SMILES isomérico |
CSC1=NC=NC2=C1N=CN2[C@@H](C=O)O[C@H](CO)C=O |
SMILES canónico |
CSC1=NC=NC2=C1N=CN2C(C=O)OC(CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


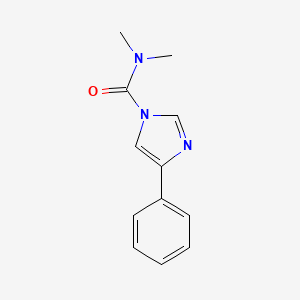

![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15218806.png)
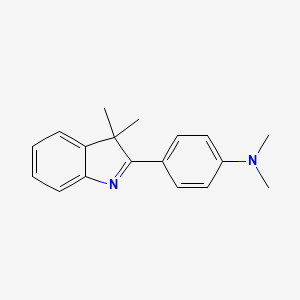

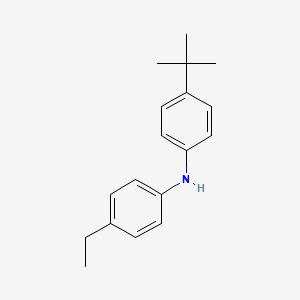
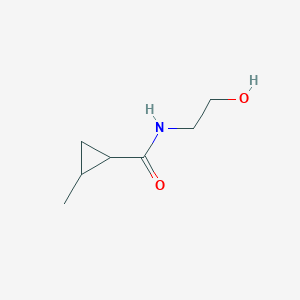
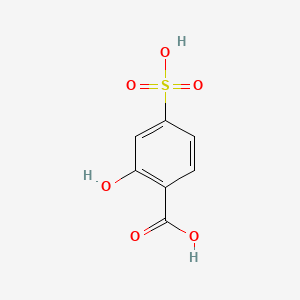



![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide](/img/structure/B15218865.png)

